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molecular formula C8H14ClN3O2S B8787420 4-Hydrazinyl-N-methylbenzenemethanesulfonamide Hydrochloride CAS No. 81880-96-8

4-Hydrazinyl-N-methylbenzenemethanesulfonamide Hydrochloride

Cat. No. B8787420
M. Wt: 251.73 g/mol
InChI Key: JGVQANUCUQHHDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04636521

Procedure details

A solution of sodium nitrite (0.3 g) in water (3 ml) was added, over 15 min. to a stirred suspension of N-[(4-aminophenyl)methyl]methanesulphonamide (0.7 g ) in concentrated hydrochloric acid (3 ml) and water (4 ml) keeping the temperature below 0°. After 1 h, the resulting suspension was added, over 1 min. to a stirred, ice-cooled solution of sodium acetate (3.2 g) and sodium sulphite (1.8 g) in water (20 ml) containing ice (5 g). The orange mixture was stirred for a further 30 min. then at room temperature for 1.5 h, and then warmed on the steam bath for 20 min. The mixture was cooled, concentrated hydrochloric acid (15 ml) added and the mixture warmed on the steam bath for 0.5 h. The solvent was evaporated in vacuo and the residue re-evaporated with absolute ethanol (2×50 ml). The residue was extracted with absolute ethanol (50 ml). The extract was evaporated in vacuo and the residue re-evaporated with ethanol (20 ml) to leave a brown oil, which partially crystallised after standing overnight. Ethanol (1 ml) was added and the title compound filtered off as light tan crystals (0.1 g) m.p. 165°-70° (dec.)
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
1.8 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]([O-])=O.[Na+].[NH2:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][NH:13][S:14]([CH3:17])(=[O:16])=[O:15])=[CH:8][CH:7]=1.C([O-])(=O)C.[Na+].S([O-])([O-])=O.[Na+].[Na+].[ClH:29]>O>[ClH:29].[NH:5]([C:6]1[CH:11]=[CH:10][C:9]([CH2:12][NH:13][S:14]([CH3:17])(=[O:16])=[O:15])=[CH:8][CH:7]=1)[NH2:1] |f:0.1,3.4,5.6.7,10.11|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
0.7 g
Type
reactant
Smiles
NC1=CC=C(C=C1)CNS(=O)(=O)C
Name
Quantity
3 mL
Type
reactant
Smiles
Cl
Name
Quantity
3 mL
Type
solvent
Smiles
O
Name
Quantity
4 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
3.2 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
1.8 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Three
Name
ice
Quantity
5 g
Type
reactant
Smiles
Step Four
Name
Quantity
15 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The orange mixture was stirred for a further 30 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 0°
ADDITION
Type
ADDITION
Details
the resulting suspension was added, over 1 min. to a stirred, ice-
Duration
1 min
WAIT
Type
WAIT
Details
at room temperature for 1.5 h
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
warmed on the steam bath for 20 min
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
TEMPERATURE
Type
TEMPERATURE
Details
the mixture warmed on the steam bath for 0.5 h
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue re-evaporated with absolute ethanol (2×50 ml)
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with absolute ethanol (50 ml)
CUSTOM
Type
CUSTOM
Details
The extract was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue re-evaporated with ethanol (20 ml)
CUSTOM
Type
CUSTOM
Details
to leave a brown oil, which
CUSTOM
Type
CUSTOM
Details
partially crystallised
WAIT
Type
WAIT
Details
after standing overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
Ethanol (1 ml) was added
FILTRATION
Type
FILTRATION
Details
the title compound filtered off as light tan crystals (0.1 g) m.p. 165°-70° (dec.)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
Cl.N(N)C1=CC=C(C=C1)CNS(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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